

Application Note: Quantification of Delamanid in Human Plasma using UPLC-MS/MS

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Compound of Interest

Compound Name: Delavinone

Cat. No.: B15587106

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Introduction

Delamanid, marketed under the brand name Deltyba, is a crucial medication in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It belongs to the nitro-dihydro-imidazooxazole class of compounds and functions as a prodrug.[1][4] Its therapeutic action involves the inhibition of mycolic acid synthesis, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2][4][5] Given its significance in managing MDR-TB, a robust, sensitive, and specific analytical method for the quantification of Delamanid in biological matrices is imperative for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety.[6] This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Delamanid in human plasma.

Principle

This method employs a UPLC system for the rapid and efficient chromatographic separation of Delamanid from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for Delamanid and its internal standard (IS). The use of a stable isotope-labeled internal standard or a structural analog ensures accuracy and precision by compensating for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

- Analytes: Delamanid reference standard, appropriate internal standard (e.g., OPC-51803 or a stable isotope-labeled Delamanid).[\[7\]](#)
- Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic acid (reagent grade), and Ultrapure water.
- Plasma: Drug-free human plasma from healthy volunteers, stored at -80°C.
- Reagents: Diethyl ether or methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

Instrumentation

- UPLC System: An Acquity UPLC™ system (Waters) or equivalent, equipped with a binary solvent manager, sample manager, and column oven.
- Mass Spectrometer: A Xevo TQ-S triple quadrupole mass spectrometer (Waters) or a comparable instrument with an electrospray ionization (ESI) source.
- Data System: MassLynx software (Waters) or equivalent for instrument control and data acquisition.

Preparation of Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Delamanid and the IS in methanol to prepare individual stock solutions. Store at -20°C.
- Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:water) to create calibration curve standards and quality control (QC) samples.
- Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to achieve a final concentration of approximately 20 ng/mL for protein precipitation or as optimized for liquid-liquid extraction.[\[8\]](#)

Chromatographic and Mass Spectrometric Conditions

Table 1: UPLC and MS/MS Parameters

Parameter	Condition
UPLC System	
Column	Reversed-phase C18 column (e.g., Agilent Poroshell C18)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile/Methanol
Flow Rate	0.2 - 0.4 mL/min
Column Temperature	40°C
Injection Volume	2 - 5 µL
MS/MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	To be optimized; representative transitions can be found in literature (e.g., for a similar compound JBD0131: 402.1/273).[8]
Dwell Time	100 - 200 ms
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	400 - 500°C
Desolvation Gas Flow	800 - 1000 L/hr

Sample Preparation

Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.

5.1. Protein Precipitation (PPT)

- To 50 μ L of plasma sample, add 500 μ L of the IS working solution in acetonitrile.[8]
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 13,000 rpm for 5 minutes at 4°C.[8]
- Transfer a portion of the supernatant to a clean vial.
- Dilute the supernatant with water (e.g., 50 μ L supernatant with 150 μ L water).[8]
- Inject the final mixture into the UPLC-MS/MS system.

5.2. Liquid-Liquid Extraction (LLE)

- To 100 μ L of plasma, add the IS and vortex.
- Add 1 mL of an appropriate extraction solvent (e.g., diethyl ether or MTBE).[7][9]
- Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
- Freeze the aqueous layer in a dry ice/acetone bath and decant the organic layer.
- Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100-200 μ L of the mobile phase.
- Inject into the UPLC-MS/MS system.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing the following parameters:

- Selectivity: Analysis of blank plasma from multiple sources to check for interferences.
- Linearity: A calibration curve with at least six non-zero concentrations, analyzed using a weighted linear regression model.[10]

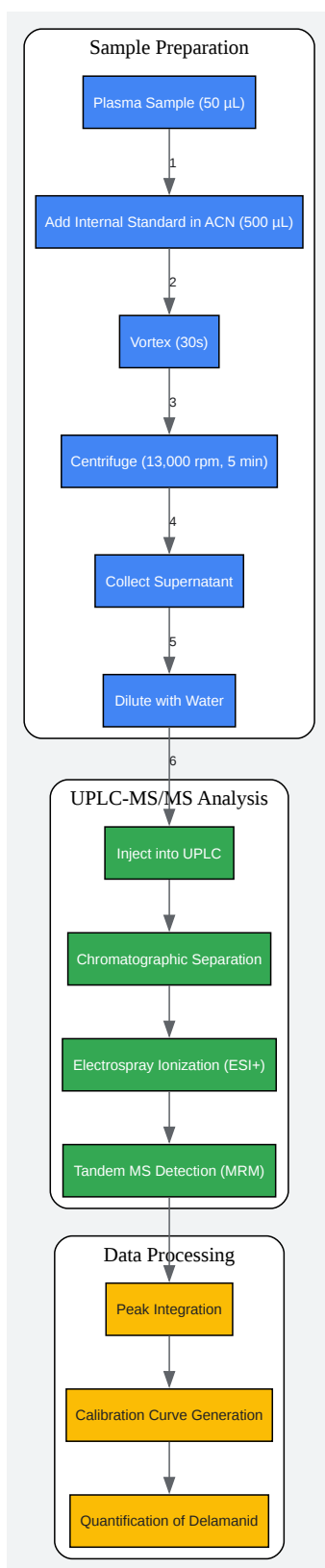
- Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[\[10\]](#)
- Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
- Matrix Effect: Assessed to evaluate the ion suppression or enhancement from the plasma matrix.
- Stability: Analyte stability under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[\[10\]](#)

Data Presentation

Table 2: Representative Method Validation Summary

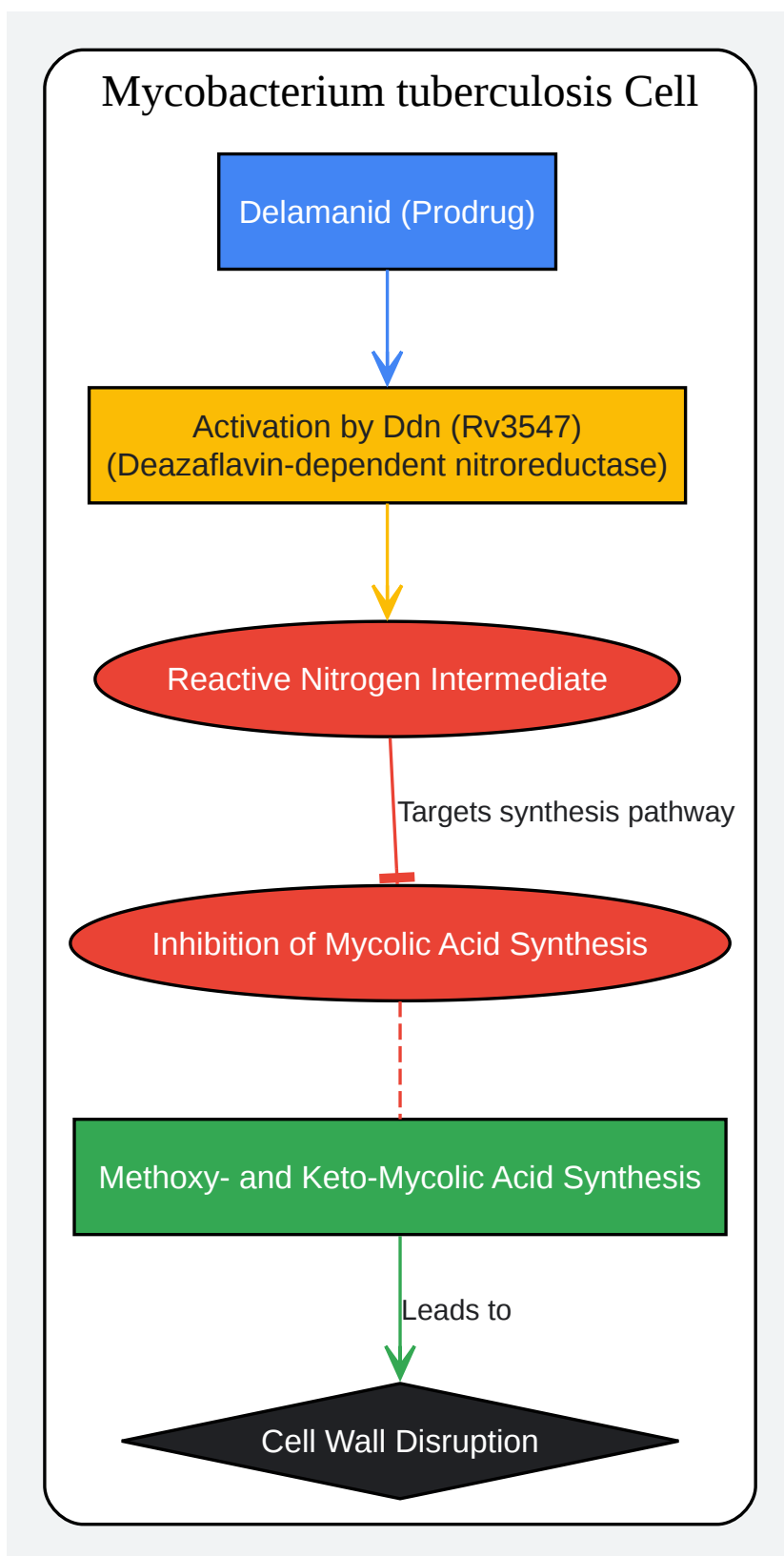
Validation Parameter	Acceptance Criteria	Result
Linearity Range	$r^2 \geq 0.99$	1 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)	$S/N \geq 10$	1 ng/mL
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 10\%$
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 12\%$
Accuracy (% Bias)	$\pm 15\%$ ($\pm 20\%$ at LLOQ)	Within $\pm 10\%$
Extraction Recovery	Consistent and reproducible	$> 70\%$
Matrix Effect	$CV \leq 15\%$	No significant matrix effect observed
Stability	% Deviation $< 15\%$	Stable for 24h at RT and 3 freeze-thaw cycles

Visualizations



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Caption: Experimental workflow for Delamanid quantification in plasma.



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